16,17-Dehydro Capsaicin-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

16,17-Dehydro Capsaicin-d3 is a deuterated analogue of 16,17-Dehydro Capsaicin, which is a dehydrogenated metabolite of Capsaicin. Capsaicin is the active component in chili peppers that gives them their characteristic heat. The deuterated form, this compound, is often used in scientific research due to its stability and ability to be tracked in various biochemical assays .

Métodos De Preparación

The synthesis of 16,17-Dehydro Capsaicin-d3 involves the dehydrogenation of Capsaicin. The reaction typically requires specific conditions, including the use of deuterated reagents to introduce the deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

16,17-Dehydro Capsaicin-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used

Aplicaciones Científicas De Investigación

16,17-Dehydro Capsaicin-d3 is widely used in scientific research, including:

Chemistry: It serves as a reference standard in mass spectrometry and other analytical techniques.

Biology: It is used to study the metabolic pathways of capsaicinoids.

Medicine: Research on its potential therapeutic effects, such as pain relief and anti-inflammatory properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals .

Mecanismo De Acción

The mechanism of action of 16,17-Dehydro Capsaicin-d3 involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction leads to the activation of the receptor, resulting in the release of neurotransmitters that modulate pain and inflammation. The deuterated form allows for precise tracking and analysis in biochemical assays .

Comparación Con Compuestos Similares

16,17-Dehydro Capsaicin-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability. Similar compounds include:

16,17-Dehydro Capsaicin: The non-deuterated form, which is less stable and harder to track.

Capsaicin: The parent compound, widely studied for its biological effects.

Dihydrocapsaicin: Another metabolite of Capsaicin with similar properties .

Actividad Biológica

16,17-Dehydro Capsaicin-d3 is a deuterated analogue of 16,17-Dehydro Capsaicin, a metabolite of capsaicin, the active component responsible for the heat in chili peppers. The deuterated form is utilized in scientific research for its stability and ability to be tracked in various biochemical assays. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and analgesic effects.

Chemical Structure and Properties

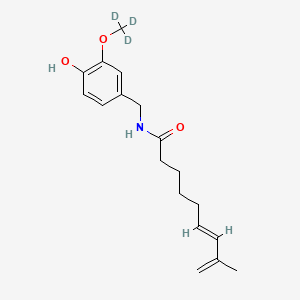

- Chemical Formula : C18H17D3NO3

- CAS Number : 1346606-76-5

- Molecular Weight : Approximately 315.47 g/mol

The presence of deuterium atoms in this compound enhances its stability compared to its non-deuterated counterparts, making it an ideal candidate for metabolic studies.

The primary mechanism of action for this compound involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. Activation of TRPV1 leads to:

- Release of Neurotransmitters : This modulation can result in pain relief and anti-inflammatory effects.

- Calcium Ion Influx : TRPV1 activation allows calcium ions to flow into cells, which is crucial for pain signaling pathways.

Therapeutic Effects

Research indicates several therapeutic potentials:

- Analgesic Properties : Studies have shown that capsaicinoids can reduce pain perception by desensitizing sensory neurons.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Therapeutic Uses |

|---|---|---|

| This compound | TRPV1 activation | Pain relief, anti-inflammatory |

| Capsaicin | TRPV1 activation | Pain relief |

| Dihydrocapsaicin | TRPV1 activation | Pain relief |

Study on Pain Relief

A study conducted on animal models demonstrated that administration of this compound significantly reduced nociceptive responses compared to controls. The results indicated a marked decrease in pain behavior following capsaicin treatment, supporting its role as an analgesic agent.

Anti-inflammatory Research

In vitro studies have shown that this compound can downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cultured macrophages. This suggests a potential application in managing inflammatory diseases.

Analytical Chemistry

This compound serves as a reference standard in mass spectrometry and other analytical techniques. Its unique isotopic labeling allows researchers to trace metabolic pathways accurately.

Pharmaceutical Development

The compound is being investigated for its potential in drug development aimed at treating chronic pain and inflammatory conditions. Its ability to modulate TRPV1 makes it a candidate for novel analgesic formulations.

Propiedades

IUPAC Name |

(6E)-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnona-6,8-dienamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21)/b8-6+/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIRKKJMETWUBA-HPFTVYJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(=C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.